molecular formula C5H6Cl2O2 B14586020 5H-1,4-Dioxepin, 5,6-dichloro-2,3-dihydro- CAS No. 61207-71-4

5H-1,4-Dioxepin, 5,6-dichloro-2,3-dihydro-

Cat. No.: B14586020
CAS No.: 61207-71-4
M. Wt: 169.00 g/mol
InChI Key: YPMNABSTHDVMJZ-UHFFFAOYSA-N
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Description

5H-1,4-Dioxepin, 5,6-dichloro-2,3-dihydro- is a chemical compound with a unique structure that includes a dioxepin ring substituted with chlorine atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5H-1,4-Dioxepin, 5,6-dichloro-2,3-dihydro- typically involves the chlorination of 2,3-dihydro-5H-1,4-dioxepine. The reaction conditions often require the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride under controlled temperatures to ensure selective chlorination at the desired positions.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

5H-1,4-Dioxepin, 5,6-dichloro-2,3-dihydro- undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: DDQ in the presence of protic acids.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products Formed

    Oxidation: Formation of oxidized dioxepin derivatives.

    Reduction: Formation of reduced dioxepin derivatives.

    Substitution: Formation of substituted dioxepin derivatives with various functional groups.

Scientific Research Applications

5H-1,4-Dioxepin, 5,6-dichloro-2,3-dihydro- has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5H-1,4-Dioxepin, 5,6-dichloro-2,3-dihydro- involves its interaction with molecular targets through its reactive chlorine atoms. These interactions can lead to the formation of covalent bonds with nucleophilic sites on biomolecules, thereby exerting its effects. The pathways involved may include oxidative stress and disruption of cellular processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5H-1,4-Dioxepin, 5,6-dichloro-2,3-dihydro- is unique due to its specific chlorine substitutions, which confer distinct chemical properties and reactivity compared to other dioxepin derivatives.

Properties

CAS No.

61207-71-4

Molecular Formula

C5H6Cl2O2

Molecular Weight

169.00 g/mol

IUPAC Name

5,6-dichloro-3,5-dihydro-2H-1,4-dioxepine

InChI

InChI=1S/C5H6Cl2O2/c6-4-3-8-1-2-9-5(4)7/h3,5H,1-2H2

InChI Key

YPMNABSTHDVMJZ-UHFFFAOYSA-N

Canonical SMILES

C1COC(C(=CO1)Cl)Cl

Origin of Product

United States

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